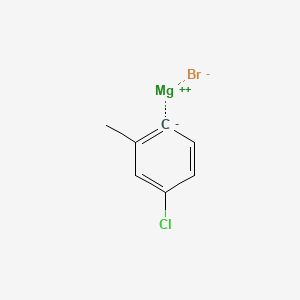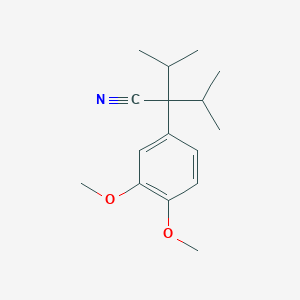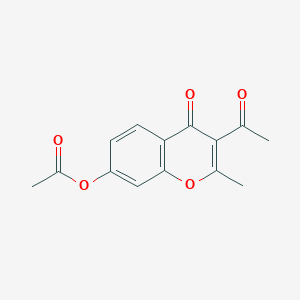
(5alpha)-4,5-Epoxy-3,14-dihydroxymorphinan-6-one hydrochloride
説明
“(5alpha)-4,5-Epoxy-3,14-dihydroxymorphinan-6-one hydrochloride” is also known as Noroxymorphone Hydrochloride . It is a synthetic opioid that can be used as a painkiller and antitussive . It can be used to relieve moderate to severe pain and has the effect of a cough suppressant . It is a weak narcotic analgesic when injected s.c. into mice or rats . It is a metabolite of Naloxone and Naltrexone .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H18ClNO4 . The IUPAC name is (4 R ,4 aS ,7 aR ,12 bS )-4 a ,9-dihydroxy-1,2,3,4,5,6,7 a ,13-octahydro-4,12-methanobenzofuro [3,2-e]isoquinolin-7-one;hydrochloride . The molecular weight is 323.77 g/mol .Physical and Chemical Properties Analysis
“this compound” appears as a white to yellowish crystalline powder . It is soluble in water . The melting point is greater than 265°C (dec.) . The boiling point is 552.1°C at 760 mmHg . The flash point is 287.7°C . The vapor pressure is 5.05E-13mmHg at 25°C . The refractive index is 1.722 .Safety and Hazards
“(5alpha)-4,5-Epoxy-3,14-dihydroxymorphinan-6-one hydrochloride” is a regulated drug that should only be used under the direction of a physician . It has addictive properties and potential abuse risks, so it needs to be used with caution . In the course of use, one should follow the recommendations of the doctor and observe the limits of dosage and length of use .
作用機序
Target of Action
Noroxymorphone Hydrochloride is a potent agonist of the μ-opioid receptor . These receptors are discretely distributed in the human brain, with high densities in the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas . The μ-opioid receptors play a crucial role in pain perception and analgesia .
Mode of Action
Noroxymorphone Hydrochloride interacts predominantly with the μ-opioid receptors, leading to a decrease in the perception of pain . It is poorly able to cross the blood-brain-barrier into the central nervous system, which limits its analgesic activity .
Biochemical Pathways
Noroxymorphone Hydrochloride is both a metabolite of oxymorphone and oxycodone and is manufactured specifically as an intermediate in the production of narcotic antagonists such as naltrexone and others . The preparation of noroxymorphone from thebaine, a naturally occurring opiate isolated from poppy extract, involves a multistep sequence in which oxycodone is first generated and then N- and O-demethylated .
Pharmacokinetics
The bioavailability of oral Noroxymorphone Hydrochloride is approximately 10% following extensive first-pass hepatic metabolism, primarily via phase II glucuronidation . To a lesser extent, Noroxymorphone Hydrochloride is also metabolized via hydroxylation to 6-hydroxy-oxymorphone . Noroxymorphone Hydrochloride is 38–45% protein-bound, mainly to albumin, and it and its metabolites are excreted primarily via the kidney .
Result of Action
The principal actions of therapeutic value of Noroxymorphone Hydrochloride are analgesia and sedation . Due to its poor ability to cross the blood-brain-barrier, it has only minimal analgesic activity .
Action Environment
The action of Noroxymorphone Hydrochloride can be influenced by various environmental factors. For instance, the presence of CYP3A4 inducers/inhibitors can have a significant impact on the pharmacokinetics of Noroxymorphone Hydrochloride . Furthermore, the method of administration (intravenous, intramuscular, subcutaneous, oral, rectal, intranasal) can also affect its efficacy .
生化学分析
Biochemical Properties
Noroxymorphone Hydrochloride plays a significant role in biochemical reactions, particularly in the context of opioid receptor interactions. It interacts with mu-opioid receptors, delta-opioid receptors, and kappa-opioid receptors . These interactions lead to the inhibition of adenylyl cyclase, resulting in hyperpolarization of the cell and inhibition of neurotransmitter release . The presence of the 14-hydroxyl group in Noroxymorphone Hydrochloride significantly impacts its pharmacological properties, shifting its profile towards antagonist activity .
Cellular Effects
Noroxymorphone Hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a potent agonist of the mu-opioid receptor but has minimal analgesic activity due to its poor ability to cross the blood-brain barrier . This compound can inhibit neurotransmitter release and cause hyperpolarization in cells, affecting pain transmission and other cellular functions .
Molecular Mechanism
At the molecular level, Noroxymorphone Hydrochloride exerts its effects through binding interactions with opioid receptors. It acts as an agonist at the mu-opioid receptor, leading to the inhibition of adenylyl cyclase and subsequent cellular hyperpolarization . The compound’s inability to cross the blood-brain barrier limits its central nervous system effects, making it primarily active in peripheral tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Noroxymorphone Hydrochloride can change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions . Studies have shown that Noroxymorphone Hydrochloride maintains its activity over extended periods, although its efficacy may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of Noroxymorphone Hydrochloride vary with different dosages in animal models. At lower doses, it exhibits minimal analgesic activity, while higher doses can lead to toxic or adverse effects . The compound’s threshold effects and toxicity levels are critical considerations in its application and dosage determination .
Metabolic Pathways
Noroxymorphone Hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, including CYP3A and CYP2D6 . The compound undergoes N-demethylation and O-demethylation, leading to the formation of noroxycodone and oxymorphone, respectively . These metabolic processes are essential for its pharmacokinetic profile and overall activity .
Transport and Distribution
Within cells and tissues, Noroxymorphone Hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . The compound’s poor ability to cross the blood-brain barrier limits its central nervous system distribution, confining its effects to peripheral tissues .
Subcellular Localization
Noroxymorphone Hydrochloride’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It is primarily localized in the cytoplasm and interacts with opioid receptors on the cell membrane . The compound’s activity and function are directed by its targeting signals and post-translational modifications, which guide it to specific cellular compartments .
特性
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4.ClH/c18-9-2-1-8-7-11-16(20)4-3-10(19)14-15(16,5-6-17-11)12(8)13(9)21-14;/h1-2,11,14,17-18,20H,3-7H2;1H/t11-,14+,15+,16-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFVIJMHPXUVOL-RCGDHTHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3CC4=C5C2(CCN3)C(C1=O)OC5=C(C=C4)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3)[C@H](C1=O)OC5=C(C=C4)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52446-24-9 | |
| Record name | Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-, hydrochloride (1:1), (5α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52446-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noroxymorphone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052446249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5α)-4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Noroxymorphone hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N944F2CG8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


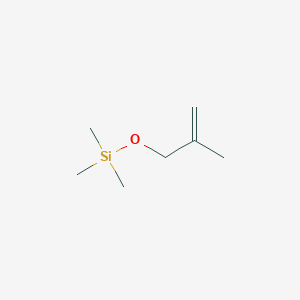
![Methyl alpha-Hydroxy-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetate](/img/structure/B3179364.png)
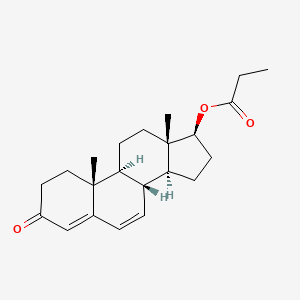


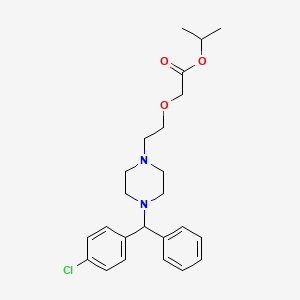
![(2RS)-4-[2-Hydroxy-3-(isopropylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B3179384.png)
![2-[[(5-Methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethanamine Dihydrobromide](/img/structure/B3179391.png)
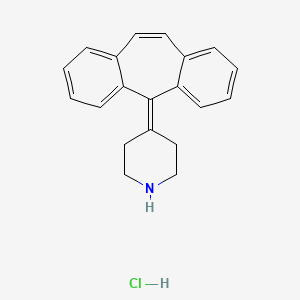
![[4-(1-Piperidinylmethyl)phenyl]magnesium bromide](/img/structure/B3179420.png)
